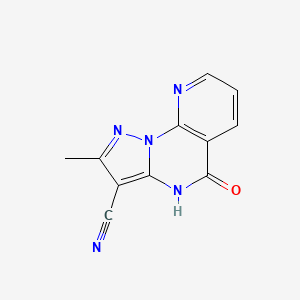
Kdm4D-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KDM4D-IN-1 is a new histone lysine demethylase 4D (KDM4D) inhibitor with an IC50 value of 0.41±0.03 μM . It is used for research purposes only .
Molecular Structure Analysis
KDM4D-IN-1 is a part of the KDM4 proteins that mainly catalyze demethylation on tri- and di-methylated histone H3 lysine 9 (H3K9me3/me2), histone marks associated with gene repression and found in the heterochromatin . In addition, KDM4A-C catalyzes the demethylation of H3K36me3/me2, H3K27me3/me2, and possibly non-histone proteins, albeit at a lower rate .
Physical And Chemical Properties Analysis
The physical and chemical properties of KDM4D-IN-1 include a molecular weight of 225.21 and a formula of C11H7N5O . It appears as a solid with a light yellow to khaki color . It is stable if stored as directed and should be protected from light and heat .
Aplicaciones Científicas De Investigación
Cancer Therapeutics
- Field : Oncology
- Application : KDM4 proteins, including KDM4D, are overexpressed or deregulated in multiple cancers, cardiovascular diseases, and mental retardation, making them potential therapeutic targets . KDM4D-IN-1, as a KDM4-selective inhibitor, could potentially be used in cancer treatment .
- Methods : The exact physiological and oncogenic functions of KDM4 demethylase are being defined to provide the foundation for the discovery of novel potent inhibitors .
Kidney Cancer Treatment
- Field : Nephrology
- Application : KDM4D has been reported to be responsible for the development of a variety of cancers, including clear cell renal cell carcinoma (ccRCC), one of the representative genitourinary tumors . KDM4D-IN-1 could potentially be used to inhibit KDM4D and suppress ccRCC progression .
- Methods : KDM4D can prompt ccRCC development by interacting with genes related to vessel morphogenesis . KDM4D directly interacts with the JAG1 promoter and advances tumor angiogenesis by upregulating VEGFR-3 and antagonizing notch signaling .
- Results : High expression level of KDM4D is connected with advanced Fuhrman grade and lower overall survival . The results indicate that KDM4D could be a potential prognostic marker and therapeutic target for ccRCC patients .
Safety And Hazards
KDM4D-IN-1 is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to remove to fresh air and give oxygen if breathing is difficult . After contact with skin, it should be washed immediately with plenty of water .
Propiedades
IUPAC Name |
4-methyl-8-oxo-2,3,7,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O/c1-6-8(5-12)10-14-11(17)7-3-2-4-13-9(7)16(10)15-6/h2-4H,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRSAIIBSBCBTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C#N)NC(=O)C3=C2N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kdm4D-IN-1 | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


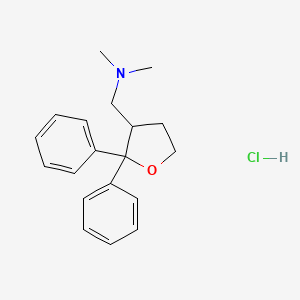


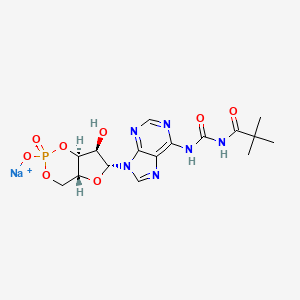
![(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide](/img/structure/B560521.png)

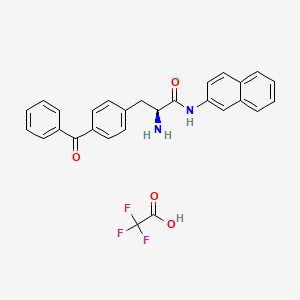
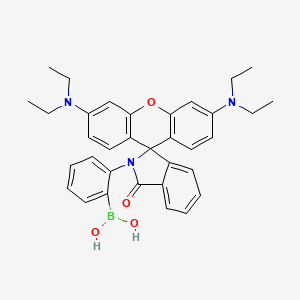
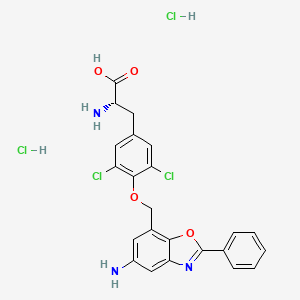
![N-[2-morpholin-4-yl-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B560531.png)
![(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560532.png)